3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine
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Overview
Description
3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine is a heterocyclic compound that features a thieno[2,3-c]pyran core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thieno[2,3-c]pyran moiety imparts unique chemical and physical properties to the molecule, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine can be achieved through a multi-step process involving the formation of the thieno[2,3-c]pyran ring system followed by functionalization at the 2-amino position. One common approach involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This can include the use of catalytic systems, green chemistry principles, and continuous flow reactors to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyran moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine: This compound features a cyclopenta[b]thiophene core instead of a thieno[2,3-c]pyran core.
4-acetyl-3-methyl-6-(2-bromophenyl)pyrano[3,4-c]pyran-1,8-dione: This compound contains a pyrano[3,4-c]pyran core with different substituents.
Uniqueness
The uniqueness of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine lies in its specific thieno[2,3-c]pyran core structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields where unique electronic or structural characteristics are desired.
Properties
IUPAC Name |
(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-18-8-12(11)19-15(13)16/h2-5H,6-8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLMJZPIFTEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCOC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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